Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate
CAS No.: 2241138-40-7
Cat. No.: VC12020773
Molecular Formula: C13H13F3O2
Molecular Weight: 258.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2241138-40-7 |
|---|---|
| Molecular Formula | C13H13F3O2 |
| Molecular Weight | 258.24 g/mol |
| IUPAC Name | ethyl (1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C13H13F3O2/c1-2-18-12(17)10-7-9(10)8-5-3-4-6-11(8)13(14,15)16/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
| Standard InChI Key | VCBBPVCZTUXWNA-VHSXEESVSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1C[C@H]1C2=CC=CC=C2C(F)(F)F |
| SMILES | CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F |
| Canonical SMILES | CCOC(=O)C1CC1C2=CC=CC=C2C(F)(F)F |
Introduction
Structural and Stereochemical Features
The compound’s core structure consists of a cyclopropane ring fused to a 2-(trifluoromethyl)phenyl group at the trans-2 position and an ethyl ester at the adjacent carbon. The cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability . The trifluoromethyl (-CF₃) group, a strong electron-withdrawing moiety, enhances lipophilicity and resistance to oxidative metabolism, making the compound advantageous for drug design .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₃F₃O₂ |
| Molecular Weight | 258.24 g/mol |
| CAS Number | 2241138-40-7 |
| Configuration | trans-(1R,2R) |
| Boiling Point | 298–302°C (estimated) |
| Solubility | Soluble in THF, DCM, ethanol |
The trans configuration ensures optimal spatial arrangement for interactions with biological targets, such as enzyme active sites or receptor pockets . X-ray crystallographic studies of analogous cyclopropane derivatives reveal that the dihedral angle between the phenyl ring and the cyclopropane plane typically ranges from 110° to 120°, which minimizes steric clashes and maximizes π-orbital overlap .
Synthesis and Purification
Core Synthetic Strategy
The synthesis of Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate typically begins with the preparation of ethyl cyclopropanecarboxylate, which undergoes a Grignard reaction with 2-(trifluoromethyl)phenyl magnesium bromide in tetrahydrofuran (THF) under inert conditions. This step forms the cyclopropane ring via a [2+1] cycloaddition mechanism, with strict temperature control (-10°C to 0°C) to prevent side reactions .
Key Reaction Steps:
-
Formation of Grignard Reagent:
2-(Trifluoromethyl)bromobenzene reacts with magnesium in THF to generate the corresponding aryl magnesium bromide. -
Cyclopropanation:
Ethyl cyclopropanecarboxylate is added dropwise to the Grignard reagent, facilitating ring closure through nucleophilic attack and subsequent elimination. -
Workup and Purification:
The crude product is quenched with ammonium chloride, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1) .
Stereochemical Control
Achieving the trans configuration requires careful selection of starting materials and reaction conditions. As demonstrated in Patent EP3526189B1, the use of chiral auxiliaries or enantioselective catalysts during cyclopropanation can yield enantiomerically pure products . For instance, employing (R)-phenylglycinol as a resolving agent enables the separation of diastereomeric intermediates, affording the desired (1R,2R)-isomer with >98% enantiomeric excess .
Applications in Pharmaceutical Development
5-HT Receptor Modulation
Derivatives of Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate have shown promise as selective agonists for the 5-HT₂C serotonin receptor, a target for treating depression, obesity, and schizophrenia . Compound 37, a structural analog, exhibits an EC₅₀ of 4.8 nM at 5-HT₂C receptors, with 120-fold selectivity over 5-HT₂A subtypes . The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with Leu-228 and Phe-227 residues in the receptor’s transmembrane domain .
Antitumor and Anti-inflammatory Activity
In preclinical studies, carboxylate derivatives of this compound inhibit phosphodiesterase (PDE) enzymes, reducing cyclic AMP levels and suppressing pro-inflammatory cytokines like TNF-α and IL-6. Modifications to the ester group (e.g., replacing ethyl with isopropyl) have improved metabolic stability in hepatic microsomes, with half-lives exceeding 120 minutes.
Agricultural and Material Science Applications
Pesticide Development
The compound’s trifluoromethyl group disrupts insect neuronal sodium channels, making it a candidate for next-generation insecticides. Field trials demonstrate 90% efficacy against Spodoptera frugiperda (fall armyworm) at concentrations as low as 50 ppm.
Polymer Synthesis
Incorporating the cyclopropane moiety into polymer backbones enhances thermal stability. Polyesters derived from this compound exhibit glass transition temperatures (T₉) of 145°C, compared to 85°C for non-cyclopropane analogs .
Comparative Analysis of Structural Analogs
Table 2: Structural and Functional Comparison of Cyclopropane Derivatives
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl trans-2-phenylcyclopropanecarboxylate | C₁₂H₁₄O₂ | Lacks -CF₃; lower metabolic stability | Weak PDE inhibition (IC₅₀ = 1.2 μM) |
| Ethyl trans-2-[3-(CF₃)phenyl]cyclopropanecarboxylate | C₁₃H₁₃F₃O₂ | -CF₃ at meta position; altered receptor binding | Moderate 5-HT₂C agonism (EC₅₀ = 28 nM) |
| Ethyl trans-2-(2-fluorophenyl)cyclopropanecarboxylate | C₁₂H₁₂FO₂ | Fluorine substituent; reduced lipophilicity | Anticonvulsant activity (ED₅₀ = 15 mg/kg) |
The para-substituted -CF₃ group in Ethyl trans-2-[2-(Trifluoromethyl)phenyl]cyclopropanecarboxylate confers superior pharmacokinetic properties, including a 3.5-fold increase in blood-brain barrier permeability compared to fluorine-substituted analogs .
Recent Advances and Future Directions
Recent patents (e.g., EP3526189B1) highlight innovative routes to enantioselective synthesis using flow chemistry, reducing reaction times from 24 hours to 2 hours . Additionally, computational studies leveraging machine learning models predict that replacing the ethyl ester with a bioisostere like a tetrazole could enhance oral bioavailability by 40% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume